molecular formula C12H15BO2 B14084393 (3,5-Dicyclopropylphenyl)boronic acid

(3,5-Dicyclopropylphenyl)boronic acid

Cat. No.: B14084393
M. Wt: 202.06 g/mol
InChI Key: LSKFBXLJRLUIPP-UHFFFAOYSA-N
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Description

(3,5-Dicyclopropylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with two cyclopropyl groups at the 3 and 5 positions. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,5-Dicyclopropylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale hydroboration reactions due to their efficiency and scalability. The use of borate esters as precursors is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (3,5-Dicyclopropylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, such as:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: Phenolic derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (3,5-Dicyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3,4-Dimethoxyphenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: (3,5-Dicyclopropylphenyl)boronic acid is unique due to the presence of cyclopropyl groups, which can influence its reactivity and steric properties. Compared to phenylboronic acid, the cyclopropyl groups can provide additional steric hindrance, potentially affecting the compound’s behavior in coupling reactions .

Properties

Molecular Formula

C12H15BO2

Molecular Weight

202.06 g/mol

IUPAC Name

(3,5-dicyclopropylphenyl)boronic acid

InChI

InChI=1S/C12H15BO2/c14-13(15)12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9,14-15H,1-4H2

InChI Key

LSKFBXLJRLUIPP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2CC2)C3CC3)(O)O

Origin of Product

United States

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